![molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2](/img/structure/B2879609.png)
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine” is a chemical compound with the molecular formula C11H14N2O5S . It has a molecular weight of 286.31 . The IUPAC name for this compound is 4-[(4-methyl-3-nitrophenyl)sulfonyl]morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Scientific Research Applications
Antimicrobial Activity and Molecular Docking Study
Research indicates that derivatives synthesized from similar morpholine compounds exhibit potent antimicrobial activities. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown significant antimicrobial potency against various bacterial and fungal strains. Molecular docking studies further elucidate these compounds' affinity and orientation at the active enzyme sites, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Pro-Apoptotic Effects in Cancer Cells
Compounds bearing the sulfonamide fragment, including structures similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds have shown significant cytotoxic activities against various cancer cell lines by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation, which could be explored further for cancer treatment applications (Cumaoğlu et al., 2015).
Aromatic Nucleophilic Substitution Mechanisms
The understanding of aromatic nucleophilic substitution reactions in dipolar aprotic solvents has been enhanced by studying reactions involving morpholine, a component similar to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine. These studies provide insights into the kinetics and mechanisms of such reactions, offering valuable information for organic synthesis and chemical reaction engineering (Hirst et al., 1986).
Synthesis and Antibacterial Activity
The synthesis of morpholine derived benzenesulphonamides has been investigated, revealing moderate antibacterial activity against certain bacterial strains. Such studies are crucial for the development of new antibacterial agents and understanding the structure-activity relationships of these compounds (Ahmed et al., 2021).
Structural and Spectroscopic Investigations
Research into the crystal structures and spectroscopic properties of compounds related to 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine provides fundamental insights into their chemical behavior and potential applications in materials science and molecular engineering (Remedi et al., 1998).
properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFSMFCBACQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


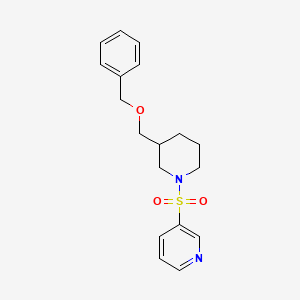
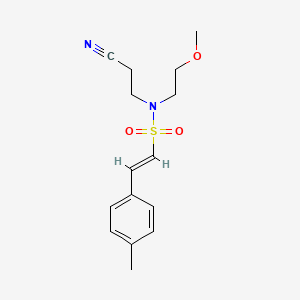
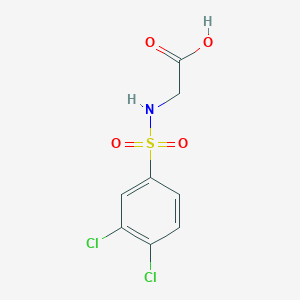

![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)


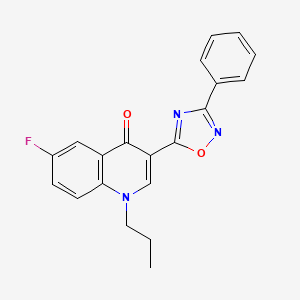

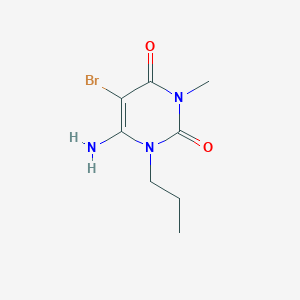
![1-(4-Fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2879546.png)
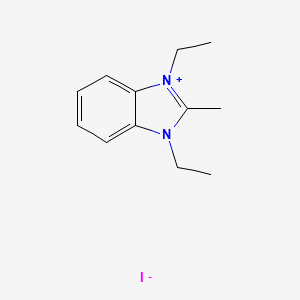
![3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879549.png)